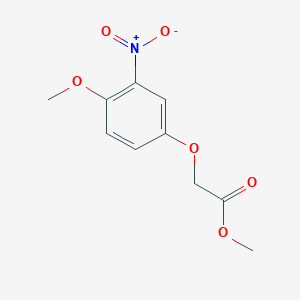

Methyl (4-methoxy-3-nitrophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

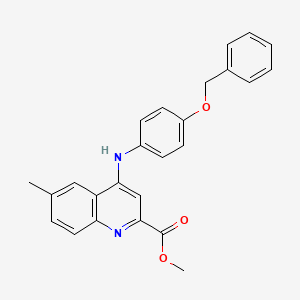

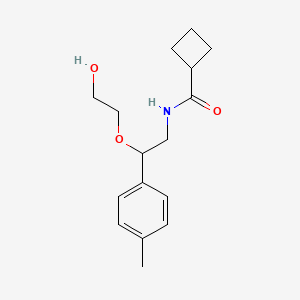

“Methyl (4-methoxy-3-nitrophenoxy)acetate” is a synthetic organic compound with the molecular formula C10H11NO6 . It has an average mass of 241.197 Da and a monoisotopic mass of 241.058640 Da .

Synthesis Analysis

While specific synthesis methods for “Methyl (4-methoxy-3-nitrophenoxy)acetate” were not found, a related compound, “4-methoxy methyl acetoacetate”, has been synthesized through a method involving the reaction of methyl methoxyacetate and methyl acetate in the presence of alkali by heating . This method was noted for its cost-effectiveness, high yield, and suitability for industrial mass production .Molecular Structure Analysis

The molecular structure of “Methyl (4-methoxy-3-nitrophenoxy)acetate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . Further details about its 3D structure were not found in the search results.Applications De Recherche Scientifique

Synthetic Chemistry and Organic Synthesis

Methyl (4-methoxy-3-nitrophenoxy)acetate serves as a valuable building block in synthetic chemistry. Researchers use it to create more complex molecules through various reactions. For instance, it can undergo nucleophilic aromatic substitutions or electrophilic aromatic substitutions, leading to diverse derivatives. Additionally, the compound’s ester functionality allows for further functionalization, making it a versatile precursor .

Environmental Chemistry and Biodegradation Studies

Understanding the fate of this compound in the environment is crucial. Researchers investigate its biodegradability, persistence, and potential ecological impact. By studying its degradation pathways, they contribute to environmental risk assessments and sustainable chemical practices.

These applications highlight the versatility and significance of Methyl (4-methoxy-3-nitrophenoxy)acetate in scientific research. Its multifaceted role underscores its importance across various disciplines. If you’d like further details or explore additional applications, feel free to ask

Propriétés

IUPAC Name |

methyl 2-(4-methoxy-3-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-9-4-3-7(5-8(9)11(13)14)17-6-10(12)16-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXPOLRNVHKOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-methoxy-3-nitrophenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2567047.png)

![2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B2567058.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2567061.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2567066.png)